2-Iodopyrimidin-5-amine

Suzuki-Miyaura Palladium catalysis Cross-coupling

2-Iodopyrimidin-5-amine is the essential halogenated aminopyrimidine building block for medicinal chemistry and materials science. Its distinguishing iodine at the 2-position delivers up to 23% higher yields in palladium-catalyzed arylations over bromo analogs, accelerating SAR campaigns for kinase inhibitor programs. In crystal engineering, the iodine atom directs trans-linear coordination geometry—unattainable with chloro/bromo counterparts—for predictable 1D polymer architectures. Choose this specific halogen regioisomer to ensure reaction success, not just structural similarity.

Molecular Formula C4H4IN3
Molecular Weight 221.00 g/mol
CAS No. 1378847-85-8
Cat. No. B6591409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodopyrimidin-5-amine
CAS1378847-85-8
Molecular FormulaC4H4IN3
Molecular Weight221.00 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)I)N
InChIInChI=1S/C4H4IN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2
InChIKeyPKJDAOPRLFQCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodopyrimidin-5-amine (CAS 1378847-85-8): A Differentiated Heteroaryl Halide Building Block for Palladium-Catalyzed Cross-Coupling and Coordination Chemistry


2-Iodopyrimidin-5-amine (CAS 1378847-85-8) is a halogenated aminopyrimidine derivative characterized by an iodine atom at the 2-position and an amine group at the 5-position of the pyrimidine ring [1]. This scaffold serves as a versatile building block in medicinal chemistry and materials science, enabling divergent synthetic pathways via nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, and transition metal-catalyzed cross-couplings [2]. Its physical properties (density: 2.2±0.1 g/cm³, boiling point: 386.1±34.0 °C at 760 mmHg) render it suitable for a range of reaction conditions . Notably, the presence of the iodine atom confers distinct electronic and steric properties compared to its chloro- and bromo-substituted analogs, directly impacting reactivity profiles in cross-coupling and coordination chemistry applications [3].

Why 2-Iodopyrimidin-5-amine Cannot Be Simply Substituted: Evidence-Based Reactivity and Structural Differentiation


Substituting 2-iodopyrimidin-5-amine with a structurally similar 2-halopyrimidine analog (e.g., 2-chloro- or 2-bromopyrimidin-5-amine) without validation can lead to project failure due to significant differences in cross-coupling efficiency and solid-state structural outcomes. Systematic studies reveal that while the rate difference between halogen analogs in aminolysis can be up to three-fold [1], the practical consequences in palladium-catalyzed reactions and coordination chemistry are more pronounced. Specifically, 5-iodopyrimidines demonstrate superior reactivity in Suzuki-Miyaura couplings compared to other halogenated derivatives [2], and the iodine atom uniquely dictates the geometric arrangement in metal-organic coordination polymers, leading to fundamentally different crystal architectures [3]. These quantifiable differences underscore that the choice of halogen is not arbitrary; it is a critical variable that directly determines reaction yield, product selectivity, and material properties.

Quantitative Differentiation of 2-Iodopyrimidin-5-amine: Comparative Reactivity and Structural Evidence


Enhanced Cross-Coupling Efficiency in Palladium-Catalyzed Arylations

2-Amino-5-iodopyrimidine derivatives are demonstrably more efficient substrates for palladium-catalyzed arylations than their bromo counterparts. Studies on sterically hindered 2-amino-5-halo-4,6-disubstituted pyrimidines show that the 5-iodopyrimidines are the most efficient substrates for conversion to 5-aryl derivatives [1]. This is corroborated by vendor-provided data indicating a 23% yield improvement for the iodo-substituted analog compared to the corresponding bromo-substituted analog in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) [2].

Suzuki-Miyaura Palladium catalysis Cross-coupling Medicinal chemistry

Superior Reactivity of 5-Iodopyrimidines in Suzuki-Miyaura Cross-Coupling

A systematic study of Suzuki-Miyaura cross-coupling reactions with bulky arylboronic acids demonstrated that 5-iodopyrimidines are more reactive than other halogenated nucleobases. The 5-iodopyrimidines gave cross-coupling products in both terminal and internal positions of single-stranded oligonucleotides, whereas 7-iodo-7-deazapurines were less reactive and only gave products at the terminal position [1]. None of the four iodinated bases reacted in an internal position of double-stranded DNA, underscoring the unique accessibility of the iodo-pyrimidine motif.

Suzuki-Miyaura Bioconjugation Post-synthetic modification Oligonucleotides

Distinct Structural Outcomes in Metal-Organic Coordination Polymers

The identity of the halogen atom on 2-amino-5-halopyrimidine ligands dictates the crystal packing geometry in Cu(I) coordination polymers. X-ray crystallographic studies show that complexes formed with 2-amino-5-iodopyrimidine (L-I) adopt a trans arrangement of the iodo atoms relative to bridging halide anions, resulting in a linear array of Cu(I) ions. In contrast, complexes with the chloro (L-Cl) and bromo (L-Br) analogs adopt a cis arrangement, leading to a zigzag chain structure [1].

Coordination chemistry Crystal engineering Self-assembly Materials science

Validated Application Scenarios for 2-Iodopyrimidin-5-amine Based on Comparative Evidence


Optimized Synthesis of Kinase Inhibitors and Pharmaceutical Intermediates via Cross-Coupling

For medicinal chemistry programs targeting kinase inhibitors (e.g., EGFR, NUAK1) [1], 2-iodopyrimidin-5-amine is the preferred halogenated building block for late-stage diversification. Its demonstrated 23% yield advantage over bromo analogs in palladium-catalyzed arylations directly translates to increased throughput and reduced material costs during structure-activity relationship (SAR) exploration [2]. Furthermore, the established use of 5-iodopyrimidine derivatives in the synthesis of pyrimethamine, an antimalarial drug, validates its utility in producing biologically active compounds [3].

Site-Specific Bioconjugation of Oligonucleotides for Advanced Probe Development

In nucleic acid chemistry, the superior reactivity of 5-iodopyrimidines in Suzuki-Miyaura cross-coupling, enabling functionalization at both terminal and internal positions of single-stranded oligonucleotides [4], makes 2-iodopyrimidin-5-amine a critical precursor for synthesizing labeled nucleoside triphosphates. This application is essential for developing conformation-sensitive fluorescent probes, imaging agents, and next-generation antisense therapeutics that require precise, non-disruptive labeling.

Design of Halogen-Directed Metal-Organic Frameworks (MOFs) and Coordination Polymers

For researchers in crystal engineering and materials science, 2-iodopyrimidin-5-amine provides a unique handle to direct solid-state architecture. The iodine atom's distinct size and polarizability enforce a trans-linear geometry in Cu(I) coordination polymers, in contrast to the cis-zigzag arrangement observed with chloro and bromo analogs [5]. This predictable structural divergence is valuable for designing one-dimensional coordination polymers with specific optical or electronic properties, where linear vs. zigzag chain motifs can influence charge transport or magnetic coupling.

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